4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-(6-(DIFLUOROMETHYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-4-PYRIMIDINYL)-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a difluoromethyl group, a pyrazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(DIFLUOROMETHYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-4-PYRIMIDINYL)-2-METHOXYPHENYL METHYL ETHER involves multiple steps, including the formation of the difluoromethyl group and the assembly of the pyrazole and piperazine rings. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a suitable precursor . The pyrazole ring can be synthesized through a series of reactions starting from propargyl alcohol, involving oxidation, esterification, addition, methylation, and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow difluoromethylation protocols, which are efficient and scalable . These methods utilize fluoroform as a reagent and can be applied to the direct Cα-difluoromethylation of protected α-amino acids, enabling a highly atom-efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(6-(DIFLUOROMETHYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-4-PYRIMIDINYL)-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, oxidizing agents, reducing agents, and various catalysts . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the molecule .
Scientific Research Applications
4-(6-(DIFLUOROMETHYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-4-PYRIMIDINYL)-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-(DIFLUOROMETHYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-4-PYRIMIDINYL)-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites . The pyrazole and piperazine rings contribute to the compound’s overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-1-ethyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
- 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid
Uniqueness
4-(6-(DIFLUOROMETHYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-4-PYRIMIDINYL)-2-METHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H30F2N6O2 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C24H30F2N6O2/c1-5-32-15-18(16(2)29-32)14-30-8-10-31(11-9-30)24-27-19(13-20(28-24)23(25)26)17-6-7-21(33-3)22(12-17)34-4/h6-7,12-13,15,23H,5,8-11,14H2,1-4H3 |
InChI Key |
LYTGAKWYKDUIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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